N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Fragment-based drug discovery Lead-like chemical space High-throughput screening

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171233-88-7) is a synthetic heterocyclic small molecule (MF: C₉H₁₁N₅O₂, MW: 221.22 g/mol) composed of a 1,5-dimethylpyrazole ring linked at the 3-position to a 1,3,4-oxadiazole core, which in turn bears an acetamide substituent at the 2-position. The compound is catalogued as a research-grade screening compound within the Life Chemicals F5036 series (identifier F5036-0001) and is primarily supplied for high-throughput screening and medicinal chemistry hit-finding campaigns.

Molecular Formula C9H11N5O2
Molecular Weight 221.22
CAS No. 1171233-88-7
Cat. No. B2534178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1171233-88-7
Molecular FormulaC9H11N5O2
Molecular Weight221.22
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C
InChIInChI=1S/C9H11N5O2/c1-5-4-7(13-14(5)3)8-11-12-9(16-8)10-6(2)15/h4H,1-3H3,(H,10,12,15)
InChIKeyYWHGOWLLVVVROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171233-88-7): Procurement-Relevant Compound Identity and Baseline Characteristics


N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171233-88-7) is a synthetic heterocyclic small molecule (MF: C₉H₁₁N₅O₂, MW: 221.22 g/mol) composed of a 1,5-dimethylpyrazole ring linked at the 3-position to a 1,3,4-oxadiazole core, which in turn bears an acetamide substituent at the 2-position [1]. The compound is catalogued as a research-grade screening compound within the Life Chemicals F5036 series (identifier F5036-0001) and is primarily supplied for high-throughput screening and medicinal chemistry hit-finding campaigns . Its computed physicochemical profile—XLogP3 of -0.3, topological polar surface area of 85.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors—places it within lead-like chemical space [1].

Why N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide Cannot Be Substituted with Generic Pyrazole-Oxadiazole Analogs


The 1,3,4-oxadiazole–pyrazole hybrid scaffold is not a uniform pharmacophore; small structural variations at the oxadiazole 2-position or pyrazole N-substitution profoundly alter hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. For instance, replacing the acetamide group of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide with a thiol (yielding the 2-thiol analog) introduces a reactive sulfhydryl moiety that can participate in disulfide formation and metal chelation, fundamentally altering target engagement . Similarly, bulkier amide substituents such as 4-chlorobenzenesulfonyl or 4-methylbenzamide increase molecular weight above 300 Da and reduce aqueous solubility, compromising the compound’s utility as a fragment-like or lead-like starting point [2]. The specific dimethyl substitution pattern on the pyrazole ring (1,5-dimethyl) also distinguishes this compound from 1-isopropyl or 1-methyl-only congeners, affecting both conformational rigidity and CYP-mediated oxidative metabolism [1]. These structural nuances preclude interchangeable use of in-class analogs in SAR campaigns or screening collections.

Product-Specific Quantitative Differentiation Evidence for N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171233-88-7)


Molecular Weight Advantage: 221.22 g/mol vs. Bulkier 2-Substituted Analogs for Fragment-Based Screening

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a molecular weight of 221.22 g/mol, placing it at the upper boundary of fragment-like space and well within lead-like criteria (≤350 Da for leads, ≤300 Da for fragments) [1]. By contrast, the closely related 4-chlorobenzenesulfonyl analog (CAS 1019101-98-4) has a molecular weight exceeding 400 Da, and the 4-methylbenzamide analog (CAS 1019101-38-2) is approximately 325 Da [2]. The lower molecular weight of the target compound confers superior ligand efficiency potential and compliance with Ro3 fragment screening criteria, which the heavier analogs fail to satisfy.

Fragment-based drug discovery Lead-like chemical space High-throughput screening

Hydrophilicity Profile: XLogP3 of -0.3 vs. More Lipophilic Analogs for Aqueous Solubility-Dependent Assays

The computed partition coefficient (XLogP3) for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is -0.3, indicating a hydrophilic tendency [1]. In contrast, analogs bearing aromatic substituents at the acetamide position—such as the 4-chlorobenzenesulfonyl derivative or the 2-phenoxyacetamide analog—have predicted XLogP values significantly above 1.0, reflecting greater lipophilicity and lower aqueous solubility [2]. This difference is directly relevant for biochemical and cell-based assays where aqueous solubility is critical and high lipophilicity can drive non-specific protein binding or aggregation-based false positives.

Aqueous solubility ADME properties Hydrophilicity

Absence of Reactive Thiol: Chemotype Differentiation from 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol

The target compound bears an acetamide group at the oxadiazole 2-position, whereas a commercially available close analog, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol, contains a free thiol (-SH) at the same position . Free thiols are known to cause redox cycling, metal chelation, and non-specific covalent modification of cysteine residues in proteins, leading to frequent assay interference (pan-assay interference compounds, PAINS) [1]. The acetamide substitution in the target compound eliminates this thiol-associated reactivity liability, making it a more appropriate choice for target-based screening where redox activity or metal chelation would confound hit identification.

Chemotype selectivity Redox stability Assay interference

Hydrogen Bond Donor Count: Defined HBD=1 Profile vs. Variably Substituted Analogs for Permeability Predictability

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide possesses exactly one hydrogen bond donor (the acetamide N-H), as computed by Cactvs [1]. Several close analogs in the same scaffold series possess zero HBDs (e.g., tertiary amide variants) or two or more HBDs (e.g., sulfonamide derivatives or those bearing additional amide NH groups) [2]. An HBD count of exactly 1 is a favorable parameter within Lipinski and Veber rule frameworks for oral drug-likeness, whereas HBD=0 analogs may suffer from poor solubility and HBD≥2 analogs may exhibit reduced passive membrane permeability.

Hydrogen bonding Membrane permeability Drug-likeness

Rotatable Bond Count: 2 Rotatable Bonds for Reduced Conformational Entropy Penalty vs. Flexible Analogs

The target compound has precisely two rotatable bonds, as computed from its structure [1]. This low number reflects the rigid pyrazole-oxadiazole core with only the acetamide side chain and the N-methyl group contributing rotational degrees of freedom. In contrast, analogs with extended amide substituents—such as 2-phenoxyacetamide, 3-phenylpropanamide, or butanamide-linked derivatives—possess 4 to 7 or more rotatable bonds [2]. A lower rotatable bond count reduces the conformational entropy penalty upon protein binding and typically correlates with improved oral bioavailability in lead optimization.

Conformational restriction Entropic binding penalty Scaffold rigidity

Optimal Research and Industrial Application Scenarios for N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171233-88-7)


Fragment-Based Drug Discovery (FBDD) Library Member for Lead Generation

With a molecular weight of 221.22 g/mol (compliant with Rule-of-Three), a single hydrogen bond donor, and only two rotatable bonds, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is an ideal candidate for fragment-based screening libraries [1]. Its pyrazole-oxadiazole core provides multiple vectors for fragment elaboration, and the absence of a reactive thiol (unlike the 2-thiol analog) eliminates PAINS-associated assay interference risks [2]. Procurement of this compound for fragment library assembly is justified by its favorable physicochemical profile relative to heavier, more lipophilic 2-substituted analogs [1].

Kinase or Enzyme Inhibitor Hit-Finding Scaffold via HTS

The pyrazole-oxadiazole-acetamide scaffold has been implicated in kinase inhibition and enzyme modulation across multiple structural classes [3]. The target compound’s low lipophilicity (XLogP3 = -0.3) and moderate polar surface area (85.8 Ų) suggest adequate aqueous solubility for biochemical HTS assays, reducing the risk of compound precipitation or non-specific binding that plagues more lipophilic analogs [1]. Its defined HBD count of 1 supports ATP-binding site compatibility while maintaining membrane permeability potential for cell-based follow-up assays [1].

Negative Control or Inactive Comparator for SAR Studies Involving 2-Substituted Analogs

Because the acetamide substituent at the oxadiazole 2-position is small and electronically neutral compared to sulfonyl, aryl, or extended alkylamide substituents found in bioactive analogs, this compound may serve as a useful negative control or minimal pharmacophore reference in SAR studies [2]. Its lack of the structural features required for potent target engagement (e.g., a sulfonyl warhead or extended aromatic group) makes it suitable as a baseline comparator when evaluating the contribution of larger 2-position substituents to target affinity or cellular activity [3].

In Silico Screening and Pharmacophore Model Building

The compound’s rigid, low-rotatable-bond scaffold (2 rotatable bonds) and well-defined hydrogen-bonding pattern (1 HBD, 5 HBA) make it a suitable input for computational pharmacophore modeling and virtual screening campaigns [1]. Its computed descriptors are publicly available via PubChem (CID 42109178), facilitating inclusion in cheminformatics workflows without the need for proprietary parameter estimation [1]. Compared to analogs with greater conformational flexibility, this compound reduces the computational complexity of conformer generation and docking studies [1].

Quote Request

Request a Quote for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.